molecular formula C15H17N3O2S B5911046 (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one

(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one

Cat. No.: B5911046
M. Wt: 303.4 g/mol
InChI Key: OQJQNAOOXIYDPZ-YVLHZVERSA-N
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Description

(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17)-trien-10-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[97003,9012,17]octadeca-1(11),2,12(17)-trien-10-one involves multiple steps, starting from simpler organic moleculesSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with functional groups that confer unique chemical and biological properties. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique tetracyclic framework, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15-12-9-5-4-6-10(17-20)13(9)21-14(12)16-11-7-2-1-3-8-18(11)15/h20H,1-8H2/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJQNAOOXIYDPZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=NO)CCC4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=NC3=C(C4=C(S3)/C(=N\O)/CCC4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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